tert-Butyl 3-methoxypropanoate
Description
Contextualization within Ester Chemistry and Methoxy-Substituted Propanoates
Tert-butyl 3-methoxypropanoate belongs to the broad class of organic compounds known as esters. Esters are characterized by a carboxyl group in which the hydrogen of the hydroxyl group has been replaced by an alkyl or aryl group. In this case, it is the tert-butyl ester of 3-methoxypropanoic acid.
The structure of this compound incorporates two key functional groups that dictate its chemical reactivity and utility: the tert-butyl ester and the methoxy (B1213986) group. The tert-butyl ester group is known for its steric bulk, which can influence reaction pathways and provide stability under certain conditions. It is also a common protecting group for carboxylic acids in multi-step organic synthesis, as it can be selectively cleaved under acidic conditions.
As a member of the methoxy-substituted propanoate family, the compound is distinguished by the presence of a methoxy group (-OCH3) at the third carbon position of the propanoate backbone. This methoxy group can influence the molecule's polarity, solubility, and electronic properties, potentially impacting its reactivity and suitability for various applications.
| Property | Value |
| CAS Number | 112032-54-9 |
| Molecular Formula | C8H16O3 |
| Molecular Weight | 160.21 g/mol |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Note: Detailed experimental physical properties for this compound are not widely reported in publicly available literature. The table reflects the available data.
Significance as a Versatile Chemical Intermediate and Research Subject
The primary significance of this compound in the scientific community lies in its role as a versatile chemical intermediate or building block. Its bifunctional nature, possessing both an ester and an ether functional group, allows for a range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.
The tert-butyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then undergo a variety of reactions, such as amidation or further esterification. The methoxy group is generally stable but can participate in ether cleavage reactions under harsh conditions, offering another potential site for molecular modification.
While extensive research focusing solely on this compound is not abundant in peer-reviewed literature, its appearance in patent literature underscores its utility in synthetic campaigns. For instance, it has been cited as an intermediate in the synthesis of complex molecules for pharmaceutical research. google.com This highlights its practical application in the construction of larger, biologically active compounds.
Overview of Key Research Areas Pertaining to this compound
Based on its chemical structure and documented use, the key research areas pertaining to this compound are primarily centered on its application in organic synthesis.
One significant area is its use in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. A notable example is its use as an intermediate in the preparation of PROTAC (Proteolysis Targeting Chimera) compounds, which are a novel class of therapeutic agents. google.com In this context, this compound can serve as a precursor to linker molecules that are crucial for the function of PROTACs.
Furthermore, the general class of methoxy-substituted esters is of interest in medicinal chemistry and materials science. The incorporation of a methoxy group can alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, and influence the physical properties of polymers and other materials. While specific research on this compound in these areas is not widely published, its structural motifs suggest its potential as a building block in these fields.
Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
tert-butyl 3-methoxypropanoate |
InChI |
InChI=1S/C8H16O3/c1-8(2,3)11-7(9)5-6-10-4/h5-6H2,1-4H3 |
InChI Key |
WDZLXVYLUVPHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Catalytic Approaches for Tert Butyl 3 Methoxypropanoate Production
Direct Esterification Routes to tert-Butyl 3-methoxypropanoate
Direct esterification, a fundamental reaction in organic chemistry, involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. For this compound, this would entail the reaction of 3-methoxypropanoic acid with tert-butanol (B103910).
Acid-Catalyzed Esterification Enhancements and Limitations
Acid-catalyzed esterification is a common method for the synthesis of esters. However, the esterification of tertiary alcohols like tert-butanol can be challenging due to the steric hindrance around the hydroxyl group and the propensity for the alcohol to undergo elimination to form alkenes under acidic conditions. While general acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically employed, specific studies detailing their use, optimization of reaction conditions (temperature, catalyst loading, and molar ratios), and the resulting yields for the synthesis of this compound are not extensively reported. The lack of specific data prevents a thorough analysis of enhancements and limitations for this particular reaction.
Enzymatic Esterification Studies and Biocatalytic Pathways
Transesterification Strategies Involving this compound
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another viable route for the synthesis of this compound. This would typically involve the reaction of a simple ester of 3-methoxypropanoic acid, such as methyl 3-methoxypropanoate, with tert-butanol.
Base-Catalyzed Transesterification Optimization
Base-catalyzed transesterification is an efficient method for producing esters. Common base catalysts include sodium methoxide (B1231860), potassium hydroxide (B78521), and potassium tert-butoxide. The use of potassium tert-butoxide in the transesterification of methyl esters is a known methodology. However, specific studies focused on the optimization of base-catalyzed transesterification to produce this compound, including the systematic investigation of catalyst concentration, temperature, and reactant ratios to maximize yield and minimize side reactions, are not detailed in the available literature.
Novel Catalytic Systems for Transesterification Processes
The development of novel catalytic systems, including heterogeneous catalysts and organocatalysts, is an active area of research in ester synthesis. These advanced catalysts can offer advantages such as easier separation, reusability, and improved selectivity. While there is broad research into new catalysts for transesterification reactions in general, their specific application to the synthesis of this compound has not been a focus of published studies.
Alternative Synthetic Pathways for this compound and Analogues
Acyl Chloride Intermediate Approaches and Reactivity Profiles
A primary method for the synthesis of tert-butyl esters involves the use of an acyl chloride intermediate. This approach leverages the high reactivity of the acyl chloride functional group. The synthesis of this compound via this route begins with the formation of 3-methoxypropanoyl chloride from 3-methoxypropanoic acid.
Synthesis Pathway: The reaction typically involves treating 3-methoxypropanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to yield 3-methoxypropanoyl chloride. organic-chemistry.org This intermediate is a reactive, colorless to pale yellow liquid with a pungent odor. cymitquimica.com It is soluble in organic solvents but reacts with water, highlighting the need for anhydrous conditions during synthesis. cymitquimica.com
The subsequent step is the esterification reaction between 3-methoxypropanoyl chloride and tert-butanol. To facilitate this reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is commonly used. An alternative procedure involves the formation of lithium tert-butoxide from tert-butyl alcohol and n-butyllithium, which then reacts with the acyl chloride. orgsyn.org This method is particularly effective for creating esters from hindered tertiary alcohols. orgsyn.org
Reactivity Profile of 3-Methoxypropanoyl Chloride: 3-Methoxypropanoyl chloride is characterized by the reactive acyl chloride group, making it a valuable intermediate for forming esters and amides. cymitquimica.com Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. However, its handling requires safety precautions as it can cause severe irritation to the skin, eyes, and respiratory system. cymitquimica.comnih.gov
| Property | Value | Source |
| CAS Number | 4244-59-1 | jk-sci.com |
| Molecular Formula | C₄H₇ClO₂ | jk-sci.com |
| Molecular Weight | 122.55 g/mol | jk-sci.com |
| Boiling Point | 137-140 °C | jk-sci.com |
| IUPAC Name | 3-methoxypropanoyl chloride |
Amino Acid Derivation and Protecting Group Strategies in Synthesis
While this compound is not directly derived from an amino acid, the strategies for its synthesis are closely related to those used in peptide chemistry, particularly concerning the use of the tert-butyl group as a protecting group for carboxylic acids. iris-biotech.de In peptide synthesis, protecting the carboxylic acid function of an amino acid as a tert-butyl ester prevents it from reacting during peptide bond formation. researchgate.net
This protective strategy is highly relevant for the synthesis of this compound from 3-methoxypropanoic acid. The tert-butyl ester group is favored because it is stable under many reaction conditions but can be selectively removed using acids, such as trifluoroacetic acid (TFA). iris-biotech.delibretexts.org
Common Protecting Group Strategies: The introduction of the tert-butyl ester can be achieved through several methods, which are broadly applicable to carboxylic acids like 3-methoxypropanoic acid:
Acid-catalyzed reaction with isobutylene (B52900): This is a common and convenient method where the carboxylic acid is reacted with an excess of isobutylene in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (PTSA). researchgate.netgoogle.com
Reaction with tert-butyl dicarbonate (B1257347) (Boc₂O): In the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), Boc₂O can be used to form tert-butyl esters. researchgate.net
Transesterification: This process involves the reaction of an acidic amino acid (or, by extension, 3-methoxypropanoic acid) with a tert-butyl compound in the presence of a suitable transesterification catalyst to produce the ester. google.com
| Protecting Group | Reagent for Introduction | Conditions for Removal |
| tert-Butyl (tBu) Ester | Isobutylene / Acid Catalyst | Trifluoroacetic Acid (TFA) |
| Benzyl (Bn) Ester | Benzyl Alcohol | Hydrogenolysis |
| Methyl Ester | Methanol (B129727) / Acid Catalyst | Acid or Base Hydrolysis |
| Silyl Ester | Silyl Halide (e.g., TBDMS-Cl) | Fluoride Ion (e.g., TBAF) |
Alkylation and Reduction Reaction Sequences
Synthesis of this compound can also be envisioned through sequences involving alkylation and reduction steps, starting from different precursors. For instance, a synthetic route could begin with a molecule containing a keto group that is later reduced.
One potential pathway involves the alkylation of a suitable phenol (B47542) derivative. For example, the alkylation of phenol with tert-butyl alcohol can produce p-tert-butylphenol, demonstrating a method for introducing the tert-butyl group onto an aromatic ring. researchgate.net While not a direct synthesis of the target molecule, it illustrates a relevant C-alkylation strategy.
A more direct, though hypothetical, sequence for this compound could involve the reduction of a related keto-ester, such as tert-butyl 3-methoxy-2-oxopropanoate. The keto group could be reduced to a methylene (B1212753) group using standard reduction methods like Clemmensen or Wolff-Kishner reduction, although the harsh conditions of these reactions might compromise the ester group. Milder, chemoselective methods would be preferable.
Grignard Reagent Approaches to Related Structures
The direct synthesis of esters from carboxylic acids using Grignard reagents is not feasible due to the acidic nature of the carboxylic acid proton, which would quench the Grignard reagent. Furthermore, the reaction of a Grignard reagent with an ester typically proceeds via two additions to form a tertiary alcohol, not another ester. quora.comchemistrysteps.comlibretexts.org
However, Grignard reagents can be employed in the synthesis of related structures, which can then be converted to the desired product. A notable example is the synthesis of β-keto esters. A patented method for synthesizing tert-butyl 4-methoxy-3-oxobutyrate utilizes an isopropyl Grignard reagent. google.com In this process, mono-tert-butyl malonate is treated with the Grignard reagent to form a magnesium salt. This intermediate then reacts with an acyl imidazole (B134444) (generated from methoxyacetic acid) to yield the target β-keto ester. google.com This strategy avoids the direct reaction with a more reactive acyl chloride and controls the reactivity to achieve the desired product.
General Mechanism for Tertiary Alcohol formation from Esters and Grignard Reagents:
Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester. youtube.com
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxy group to form a ketone. chemistrysteps.com
Second Nucleophilic Attack: A second equivalent of the Grignard reagent attacks the newly formed ketone. quora.com
Protonation: Workup with a mild acid protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.orgdoubtnut.com
This reactivity profile underscores why indirect methods are necessary when using Grignard reagents to synthesize ester structures.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. nih.govmlsu.ac.in
Solvent-Free and Environmentally Benign Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. journalijdr.comjddhs.com Traditional esterification reactions often use hazardous solvents. Green alternatives focus on either performing the reaction without a solvent or using environmentally benign options.
Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, offer a route for solvent-free synthesis. mdpi.com These techniques use mechanical energy to initiate reactions between solid reactants, often leading to high yields and significantly reduced waste. mdpi.com For the synthesis of this compound, a solvent-free approach could involve the direct reaction of 3-methoxypropanoic acid and tert-butanol with a solid acid catalyst.
Environmentally Benign Solvents: When a solvent is necessary, green chemistry advocates for the use of safer alternatives to traditional chlorinated or aromatic solvents. nih.gov
Water: Can be an excellent solvent for certain reactions, although its use in esterification can be limited by Le Chatelier's principle unless water is continuously removed.
Bio-based solvents: Solvents derived from renewable resources are gaining traction.
Supercritical CO₂: Acts as a solvent under specific temperature and pressure conditions and is non-toxic and easily removed. jddhs.com
The goal is to design synthetic routes that are not only efficient but also possess little to no toxicity to human health and the environment. skpharmteco.com
Microwave-Assisted Synthesis and Energy Efficiency Studies
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. irjet.netnih.gov This technology can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, which leads to substantial energy savings. researchgate.netnih.gov
Application to Esterification: Microwave irradiation can be effectively applied to the esterification process for producing this compound. The mechanism involves the direct heating of polar molecules in the reaction mixture through dipolar polarization, leading to rapid and uniform heating. researchgate.net This efficiency can result in higher yields and improved product purity. nih.govresearchgate.net
Energy Efficiency: Studies comparing microwave-assisted reactions to conventional heating have demonstrated significant energy efficiency. For instance, in microwave-assisted transesterification for biodiesel production, the measured energy consumption was found to be only 87% of the calculated heat requirement for the reactants and the vessel. researchgate.net This efficiency is attributed to the reverse temperature gradient, where the reactants are heated directly without needing to heat the entire reaction vessel first. researchgate.net This method not only saves energy but also aligns with the green chemistry principle of minimizing energy requirements for their environmental and economic impacts. mlsu.ac.injddhs.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Heating Mechanism | Conduction/Convection (Indirect) | Dielectric Heating (Direct) |
| Yield | Often lower | Often higher |
| Waste Generation | Higher due to side reactions | Lower due to higher selectivity |
Based on a comprehensive search of publicly available scientific literature and patent databases, there is currently insufficient detailed information to construct an in-depth article on the "Process Optimization and Scalability Research for Industrial Relevance" specifically for the compound this compound.
Therefore, the requested article focusing solely on the advanced synthetic methodologies, catalytic approaches, process optimization, and scalability for the production of this compound cannot be generated at this time due to the lack of specific source material on this narrow topic. General methodologies for the synthesis of tert-butyl esters exist, but providing that information would fall outside the strict constraints of the requested subject.
Mechanistic Investigations and Reactivity Studies of Tert Butyl 3 Methoxypropanoate
Hydrolysis and Solvolysis Reaction Kinetics and Pathways
The hydrolysis of tert-butyl 3-methoxypropanoate, the cleavage of the ester bond by water, can be catalyzed by either acid or base, or it can proceed under neutral conditions. The specific pathway and rate of this reaction are highly dependent on the reaction conditions.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of tert-butyl esters, including this compound, typically proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. researchgate.netoup.com This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed.
The mechanism involves the following steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org
Formation of a carbocation: The protonated ester undergoes unimolecular cleavage of the bond between the oxygen and the tert-butyl group. This is the rate-determining step and results in the formation of a relatively stable tert-butyl carbocation and 3-methoxypropanoic acid. researchgate.netcdnsciencepub.com
Reaction of the carbocation: The tert-butyl carbocation can then react with water to form tert-butanol (B103910) or undergo elimination to form isobutylene (B52900). acsgcipr.org
The AAL1 mechanism is distinct from the more common AAC2 mechanism for ester hydrolysis, which involves a bimolecular attack of water on the carbonyl carbon. The steric hindrance of the bulky tert-butyl group disfavors the formation of the crowded tetrahedral intermediate required for the AAC2 pathway. ucoz.com
Table 1: Comparison of Proposed Acid-Catalyzed Hydrolysis Mechanisms
| Mechanism | Rate-Determining Step | Key Intermediate | Steric Hindrance Effect |
|---|---|---|---|
| AAL1 | Unimolecular cleavage of the alkyl-oxygen bond | Tert-butyl carbocation | Favored by bulky alkyl groups |
| AAC2 | Bimolecular attack of water on the carbonyl carbon | Tetrahedral intermediate | Disfavored by bulky alkyl groups |
Base-Catalyzed Hydrolysis Mechanisms (Saponification)
The base-catalyzed hydrolysis of esters is known as saponification. For this compound, this reaction typically follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. masterorganicchemistry.com
The steps of this mechanism are:
Nucleophilic attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. organicchemistrytutor.comlibretexts.org
Formation of a tetrahedral intermediate: This attack leads to the formation of a tetrahedral intermediate. organicchemistrytutor.com
Departure of the leaving group: The intermediate then collapses, and the C-O bond of the acyl group cleaves, leading to the departure of the tert-butoxide ion as the leaving group.
Proton transfer: The tert-butoxide ion is a strong base and will deprotonate the newly formed 3-methoxypropanoic acid to yield a carboxylate salt and tert-butanol. This final acid-base step is essentially irreversible and drives the reaction to completion. masterorganicchemistry.com
While the BAC2 mechanism is the most common for the saponification of esters, the possibility of a BAL1 mechanism (base-catalyzed, alkyl-oxygen cleavage, unimolecular) exists, particularly for esters with alkyl groups that can form stable carbocations, such as the tert-butyl group. However, this pathway is generally less favored under strongly basic conditions. ucoz.com
Neutral Hydrolysis Pathways and Environmental Implications
In the absence of strong acids or bases, this compound can undergo neutral hydrolysis, although at a much slower rate. This reaction is significant from an environmental perspective as it can contribute to the degradation of the compound in aqueous environments.
The neutral hydrolysis pathway is generally thought to involve the direct attack of a water molecule on the carbonyl carbon. oup.com The rate of neutral hydrolysis is typically much lower than that of acid- or base-catalyzed hydrolysis. For example, in a study on the related compound tert-butyl formate, the neutral hydrolysis pathway was found to be predominant only in the pH range of 5 to 7. usgs.gov Outside of this range, acid- and base-catalyzed hydrolysis were the dominant degradation pathways. usgs.gov
The environmental persistence of this compound will therefore be influenced by the pH of the surrounding water. In acidic or alkaline waters, its degradation through hydrolysis would be accelerated.
Nucleophilic Substitution Reactions Involving Ester and Alkyl Moieties
Beyond hydrolysis, this compound can undergo nucleophilic substitution reactions at two main sites: the tert-butyl group and the ester carbonyl carbon.
SN1 and SN2 Reaction Pathways at the tert-Butyl Group
The tert-butyl group of the ester is a tertiary alkyl group, which strongly influences the mechanism of nucleophilic substitution at this site.
SN1 Reactions: Due to the high stability of the tertiary carbocation, the tert-butyl group readily undergoes SN1 (substitution nucleophilic unimolecular) reactions. ncert.nic.inbyjus.com In this two-step mechanism, the leaving group (the 3-methoxypropanoate group) first departs to form a tert-butyl carbocation. This is the slow, rate-determining step. ncert.nic.in The carbocation is then rapidly attacked by a nucleophile. byjus.com SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate. ncert.nic.in
SN2 Reactions: The SN2 (substitution nucleophilic bimolecular) mechanism, which involves a backside attack by the nucleophile in a single concerted step, is highly disfavored for the tert-butyl group. askthenerd.com The three methyl groups create significant steric hindrance, preventing the nucleophile from approaching the carbon atom. askthenerd.com
Table 2: Comparison of SN1 and SN2 Reactions at the tert-Butyl Group
| Reaction Type | Mechanism | Intermediate | Steric Hindrance | Favored by |
|---|---|---|---|---|
| SN1 | Two-step (unimolecular) | Carbocation | Favored | Polar protic solvents |
| SN2 | One-step (bimolecular) | Transition state | Disfavored | Aprotic solvents, unhindered substrates |
Reactivity of the Ester Carbonyl Towards Nucleophiles
The carbonyl carbon of the ester group is electrophilic and is a primary site for nucleophilic attack. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors.
The general mechanism for nucleophilic acyl substitution at the ester carbonyl involves:
Nucleophilic addition: The nucleophile attacks the carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. libretexts.org
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (tert-butoxide). libretexts.org
The rate of this reaction is affected by the nature of the nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily with the ester carbonyl. youtube.com The tert-butoxide is a relatively good leaving group, which contributes to the reactivity of the ester.
However, the bulky tert-butyl group can also sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the reaction compared to less hindered esters. masterorganicchemistry.com
Elimination Reactions and Competing Pathways
The elimination of this compound typically proceeds through a unimolecular elimination (E1) mechanism. This pathway is favored because the cleavage of the oxygen-tert-butyl bond leads to the formation of a relatively stable tertiary carbocation (the tert-butyl cation). libretexts.org
The E1 mechanism involves two main steps:
Formation of a Carbocation: The reaction is initiated by the departure of the leaving group to form a carbocation intermediate. In the case of this compound, under acidic conditions, the carbonyl oxygen is protonated, making the 3-methoxypropanoic acid moiety a good leaving group. The subsequent cleavage of the C-O bond results in the formation of the tert-butyl carbocation. This is the slow, rate-determining step of the reaction. pressbooks.pub
Deprotonation: A weak base, which can be the solvent or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the positively charged carbon (a beta-hydrogen). The electrons from the C-H bond then form a pi bond, resulting in the formation of an alkene. youtube.com
For the tert-butyl carbocation, deprotonation leads to the formation of 2-methylpropene (isobutylene). Concurrently, the carbocation can also react with a nucleophile (like water or the alcohol solvent) in a competing unimolecular nucleophilic substitution (SN1) reaction to yield a substitution product, such as tert-butyl alcohol. libretexts.org
The product distribution between elimination and substitution depends heavily on the reaction conditions.
Table 1: Products from E1/SN1 Reaction of this compound
| Pathway | Product Name | Chemical Formula |
|---|---|---|
| E1 Elimination | 2-Methylpropene | C₄H₈ |
| SN1 Substitution | tert-Butyl alcohol | C₄H₁₀O |
The ratio of elimination (E1) to substitution (SN1) products is not fixed and can be manipulated by altering the reaction conditions. Since both pathways proceed through the same carbocation intermediate, the selectivity is determined by the fate of this intermediate. libretexts.org Key factors include temperature, solvent, and the nature of the base/nucleophile.
Temperature: Elimination reactions are generally favored at higher temperatures. This is because elimination results in an increase in the number of molecules in the products, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable. youtube.com
Solvent: The reaction requires an ionizing solvent to stabilize the carbocation intermediate. libretexts.org Polar protic solvents like water and ethanol (B145695) can act as both the ionizing solvent and the nucleophile/base. The nucleophilicity versus basicity of the solvent plays a role. Less nucleophilic solvents may favor elimination.
Basicity of the Nucleophile: The use of a weak, non-bulky base is characteristic of E1 reactions. lumenlearning.com If a strong base were used, a bimolecular elimination (E2) pathway would likely dominate. libretexts.org In the context of E1/SN1 competition, a species that is a stronger base than it is a nucleophile will favor the abstraction of a proton (elimination) over an attack on the carbocation center (substitution).
Table 2: Effect of Reaction Conditions on E1/SN1 Selectivity
| Condition | Favors Elimination (E1) | Favors Substitution (SN1) | Rationale |
|---|---|---|---|
| Temperature | High | Low | Elimination has a higher positive entropy change. youtube.com |
| Base/Nucleophile | Weakly nucleophilic, stronger base | Strongly nucleophilic, weaker base | Stronger bases are more effective at proton removal. libretexts.org |
| Solvent | Polar protic | Polar protic | Both reactions are favored by solvents that can stabilize the carbocation intermediate. libretexts.org |
Oxidation and Reduction Chemistry of this compound
In atmospheric or advanced oxidation processes, this compound can react with highly reactive species like the hydroxyl radical (•OH). The hydroxyl radical is a powerful oxidizing agent that initiates degradation by abstracting a hydrogen atom from the organic molecule, forming water and an alkyl radical. nih.gov
The potential sites for hydrogen abstraction in this compound are:
The nine equivalent hydrogens of the tert-butyl group .
The two hydrogens on the carbon alpha to the carbonyl group (-C(O)-CH₂-).
The two hydrogens on the carbon beta to the carbonyl group (-CH₂-O-).
The three hydrogens of the methoxy (B1213986) group (-OCH₃).
The primary attack by hydroxyl radicals on similar ether compounds often occurs at the hydrogen atoms on carbon atoms adjacent to the ether oxygen. researchgate.net For esters and ketones, abstraction from C-H bonds alpha to the carbonyl can also be significant. While the C-H bonds of the tert-butyl group are strong (~100 kcal mol⁻¹), they are numerous, making abstraction statistically possible. nih.gov However, utilizing tert-butyl alcohol (TBA) as an •OH scavenger can lead to the formation of secondary peroxyl radicals, which are less reactive but have longer half-lives and can participate in further redox reactions. nih.gov
Following the initial hydrogen abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical can then undergo a series of reactions, leading to the formation of various degradation products, including aldehydes, ketones, and other oxygenated compounds. nih.govcopernicus.org For example, abstraction from the methoxy group could eventually lead to the formation of formaldehyde.
The selective reduction of the functional groups in this compound is a key consideration in synthetic chemistry. The ester and methoxy (ether) groups exhibit different reactivities towards reducing agents.
Reduction of the Ester Group: The ester group can be readily reduced to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction proceeds via nucleophilic acyl substitution, ultimately cleaving the acyl-oxygen bond to yield two alcohol molecules after an acidic workup. In this case, reduction of this compound would yield 3-methoxy-1-propanol (B72126) and tert-butanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless activated. nih.gov
Reduction of the Methoxy Group: Ethers, such as the methoxy group, are generally unreactive towards most common reducing agents, including LiAlH₄ and NaBH₄. Cleavage of ethers requires much harsher conditions, such as strong acids (e.g., HBr or HI) or catalytic hydrogenation at high pressure and temperature, which would also reduce the ester group. Therefore, selective reduction of the ester in the presence of the methoxy group is highly feasible.
Selective cleavage of the tert-butyl ester group can also be achieved under non-reductive conditions, for instance, using acid catalysts like trifluoroacetic acid or by heating, which exploits the stability of the resulting tert-butyl carbocation. researchgate.net
Role of the tert-Butyl Group in Steric and Electronic Effects on Reactivity
The tert-butyl group is a common structural motif in organic chemistry that exerts significant steric and electronic effects, profoundly influencing the reactivity of this compound. chemrxiv.org
Steric Effects: The most prominent feature of the tert-butyl group is its large size. This steric bulk hinders the approach of nucleophiles to adjacent reaction centers. numberanalytics.com In the case of this compound, the bulky tert-butyl group on the ester oxygen makes a bimolecular SN2 reaction at the tertiary carbon impossible. This steric hindrance is a primary reason why reactions involving this group proceed through unimolecular (SN1/E1) pathways that involve the formation of a planar carbocation intermediate, which alleviates steric strain. mdpi.commsu.edu The presence of bulky substituents can generally reduce reaction rates by impeding the approach of reactants. numberanalytics.com
Electronic Effects: The tert-butyl group acts as an electron-donating group through two main effects:
Inductive Effect: Alkyl groups are more electron-releasing than hydrogen, and they can donate electron density through the sigma bond framework.
Hyperconjugation: The electrons in the C-H sigma bonds of the methyl groups can overlap with the empty p-orbital of the adjacent carbocation, delocalizing the positive charge and increasing its stability. stackexchange.com
This electron-donating nature is crucial for the reactivity of this compound. It significantly stabilizes the tert-butyl carbocation intermediate formed during E1 and SN1 reactions, lowering the activation energy for its formation and promoting these pathways over alternatives. libretexts.org
Table 3: Summary of Steric and Electronic Effects of the tert-Butyl Group
| Effect | Description | Consequence on Reactivity |
|---|---|---|
| Steric Hindrance | The large size of the group physically blocks access to nearby atoms. numberanalytics.com | Prevents SN2 reactions; Favors unimolecular (E1/SN1) pathways. msu.edu |
| Inductive Effect | Electron donation through the sigma bond network. | Stabilizes adjacent positive charges (carbocations). |
| Hyperconjugation | Delocalization of sigma-bond electrons into an adjacent empty p-orbital. stackexchange.com | Strongly stabilizes the tert-butyl carbocation intermediate, facilitating E1/SN1 reactions. |
Applications of Tert Butyl 3 Methoxypropanoate in Advanced Organic Synthesis and Materials Science
tert-Butyl 3-methoxypropanoate as a Building Block in Complex Molecular Architectures
The utility of this compound as a synthon, or building block, in organic chemistry stems from its bifunctional nature. The tert-butyl ester serves as a robust protecting group for a carboxylic acid, while the methoxy (B1213986) group offers a site for potential coordination or further functionalization.
In the field of peptide synthesis, the protection of the C-terminal carboxylic acid of amino acids is a critical step to prevent unwanted side reactions during peptide bond formation. The tert-butyl ester is a widely employed protecting group for this purpose, particularly within the fluorenylmethyloxycarbonyl (Fmoc)/tBu solid-phase peptide synthesis (SPPS) strategy. rsc.org This method is a cornerstone for the synthesis of peptides in both academic research and industrial production. rsc.org
The key advantage of the tert-butyl ester is its stability to the basic conditions used for Fmoc group removal, yet it can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final stage of synthesis. nih.gov While this compound is not an amino acid itself, its structure exemplifies the tert-butyl ester motif that is fundamental to these protected derivatives. The preparation of Nα-protected amino acid tert-butyl esters from tert-butanol (B103910) is a common procedure that enables this synthetic strategy. researchgate.net
The principles of using tert-butyl esters extend to the synthesis of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. researchgate.net In the construction of these complex scaffolds, such as piperazin-2-ones or diazepan-5-ones, tert-butyl esters serve as convenient protecting groups for carboxylic acid functionalities during the assembly of the molecular backbone. chemrxiv.org
Table 1: Role of Tert-Butyl Esters in Peptide Synthesis
| Feature | Description | Relevance in Synthesis |
| Protection Strategy | Part of the Fmoc/tBu orthogonal protection scheme. rsc.org | Allows for selective deprotection of the N-terminus (Fmoc group) without affecting the C-terminus (tBu ester). |
| Stability | Stable to basic and nucleophilic conditions used for Fmoc removal (e.g., piperidine). | Prevents unwanted reactions at the C-terminus during chain elongation. |
| Cleavage Condition | Removed by strong acid treatment (e.g., Trifluoroacetic Acid, TFA). nih.gov | Enables final deprotection of the synthesized peptide from the solid support along with side-chain protecting groups. |
| Application | Used for C-terminal protection of amino acids. researchgate.net | Essential for controlling the directionality and efficiency of peptide bond formation. |
Heterocyclic compounds are core structures in a vast number of pharmaceuticals and functional materials. The synthesis of these rings often involves the use of versatile building blocks containing multiple functional groups. Tert-butyl esters are frequently incorporated into such synthons due to their steric bulk and predictable reactivity. For example, tert-butyl ester-containing intermediates are used in the synthesis of key pharmaceutical precursors like the core of Vandetanib, a cancer therapeutic. researchgate.net
The ester functionality can be hydrolyzed to a carboxylic acid to participate in cyclization reactions or can be converted into other groups to functionalize the heterocyclic ring. While direct use of this compound is not extensively documented, its structure is analogous to synthons used in multi-component reactions for creating complex molecules, such as the pyridine-containing inhibitors of the SARS-CoV 3CL protease. nih.gov In such contexts, the tert-butyl group can occupy specific pockets in enzyme active sites, while other parts of the molecule establish key interactions. nih.gov Furthermore, the general strategy of using tert-butyl groups is seen in the synthesis of complex sulfur-containing heterocycles, where they serve as precursors to reactive thiolates. mdpi.com
Table 2: General Strategies for Heterocycle Synthesis Using Ester Building Blocks
| Strategy | Role of the Ester Group | Example Application Area |
| Intramolecular Cyclization | Hydrolyzed to a carboxylic acid, which then reacts with another functional group in the molecule to form the ring. | Synthesis of lactams, lactones, and other cyclic systems. |
| Multi-Component Reactions | Acts as a key component that brings in a protected carboxylate functionality into the final product. | Ugi and Passerini reactions for rapid assembly of complex scaffolds. nih.gov |
| Post-Synthesis Functionalization | The ester can be reduced to an alcohol, converted to an amide, or used in Grignard reactions to add diversity to the heterocycle. | Late-stage modification of drug candidates to optimize properties. |
| Protecting Group | Masks a carboxylic acid to prevent it from interfering with reactions at other sites during the synthesis of the heterocyclic core. | Synthesis of complex pharmaceutical intermediates. researchgate.netgoogle.com |
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, providing access to rare bioactive compounds and pushing the boundaries of synthetic methodology. numberanalytics.com This field relies on the strategic assembly of complex targets from simpler, often commercially available, starting materials.
Protecting groups are indispensable tools in this endeavor, and tert-butyl esters are commonly employed to mask carboxylic acid groups during multi-step syntheses. mdpi.com For instance, in the synthesis of the natural product Sevanol, a t-butyl isocitrate intermediate plays a crucial role. mdpi.com The tert-butyl group's stability allows it to survive numerous reaction steps before its targeted removal in the final stages.
While a specific total synthesis employing this compound as a key fragment is not prominently featured in the literature, its structure represents a C6 building block with differentiated functionality. The protected carboxylate and the ether linkage are features that synthetic chemists strategically incorporate into molecular fragments destined for convergent syntheses. The presence of the tert-butyl group is also a feature found in some natural products, although its biosynthesis is still an area of active investigation. researchgate.netmdpi.com
Utilization in Asymmetric Catalysis and Chiral Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. This control is often achieved using chiral auxiliaries or chiral ligands in catalytic systems.
A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral substrate to direct a subsequent reaction to proceed with high stereoselectivity. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. sigmaaldrich.com this compound is an achiral molecule and therefore cannot function as a chiral auxiliary itself.
However, the tert-butyl group is a cornerstone of many of the most effective chiral auxiliaries developed. Its significant steric bulk is highly effective at shielding one face of a reactive molecule, forcing an incoming reagent to attack from the less hindered face. This principle is famously exploited in:
Evans Oxazolidinone Auxiliaries: Used widely for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org
Ellman's tert-Butanesulfinamide: A versatile auxiliary for the asymmetric synthesis of chiral amines, which are present in over 80% of all drugs and drug candidates. yale.edu
The success of these auxiliaries demonstrates the critical role that the sterically demanding tert-butyl group plays in creating a well-defined chiral environment to control the stereochemical outcome of a reaction. ub.edu
Table 3: Key Features of Common Chiral Auxiliaries Containing a Tert-Butyl Group
| Chiral Auxiliary | Key Structural Feature | Application | Mechanism of Stereocontrol |
| Evans Oxazolidinones | Chiral oxazolidinone scaffold. | Asymmetric aldol reactions, alkylations, and acylations. wikipedia.org | The auxiliary forms a rigid chelated enolate, and its substituents block one face from attack. |
| tert-Butanesulfinamide | Chiral sulfinamide group with a tert-butyl substituent. | Asymmetric synthesis of chiral amines from imines. yale.edu | The sulfinyl group coordinates to reagents, and the bulky tert-butyl group directs nucleophilic addition to one face of the C=N bond. |
Enantioselective catalysis relies on a chiral catalyst, typically a metal complex bearing a chiral ligand, to produce an enantiomerically enriched product. The ligand creates a chiral environment around the metal center, which is responsible for differentiating between the two enantiomeric pathways of the reaction.
The tert-butyl group is a common substituent in the design of chiral ligands. Its steric bulk is used to create a defined chiral pocket and to influence the bond angles and coordination geometry of the metal center, which in turn dictates the enantioselectivity of the catalytic transformation. yale.edu For example, tert-butyl groups are integral to the structure of many successful phosphine (B1218219) ligands used in asymmetric hydrogenation and cross-coupling reactions.
While this compound is not itself a ligand, functionalized propanoate structures can serve as precursors for the synthesis of more complex molecules that can act as ligands. The ester could be converted to an amide, and the methoxy group could be replaced with a coordinating group (such as a phosphine or a nitrogen heterocycle) to generate a novel ligand scaffold. The development of new ligands is a continuous effort in catalysis, aiming to improve efficiency and selectivity for a wide range of chemical transformations. researchgate.net
Applications in Polymer Chemistry and Monomer Synthesis
The tert-butyl ester group is a cornerstone in modern polymer chemistry, primarily due to the unique properties it imparts to macromolecules. This functionality is pivotal in creating polymers with controlled architectures and tunable properties.
While this compound is not a direct monomer for poly(tert-butyl acrylate) (PtBA), its structural analog, tert-butyl acrylate (B77674) (TBA), is a critical monomer in this field. The study of PtBA and the closely related poly(tert-butyl methacrylate) (PtBMA) illuminates the value of the tert-butyl ester functionality that this compound shares.
The bulky tert-butyl group provides significant steric hindrance, which influences the properties of the resulting polymers in several key ways. It leads to polymers with high hydrophobicity, excellent thermal stability, and chemical resistance polysciences.comunivarsolutions.com. PtBMA, for instance, is noted for its high glass transition temperature (Tg), which imparts hardness to the polymer jamorin.com. The bulkiness of the tert-butyl moiety also reduces polymer chain entanglements in solution, which can lower viscosity at high solid content univarsolutions.com.
The synthesis of these polymers can be achieved with a high degree of control using methods like living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization polymersource.caaip.orgcmu.edu. These techniques allow for the creation of well-defined homopolymers, block copolymers, and star polymers with low polydispersity cmu.eduresearchgate.netresearchgate.netresearchgate.net. The controlled architecture enables the precise tuning of material properties for advanced applications.
The glass transition temperature (Tg) of PtBA is highly dependent on its molecular weight, a critical factor in material design.
| Molecular Weight (M_n, g/mol) | Glass Transition Temperature (T_g, °C) |
|---|---|
| 750 | -15 |
| 1,400 | -5 |
| 2,000 | 7 |
| 4,500 | 12 |
| 11,600 | 28 |
| 22,000 | 32 |
| 65,000 | 35 |
| 1,128,000 | 38 |
This table presents research findings on the relationship between the number-average molecular weight (M_n) of poly(tert-butyl acrylate) and its glass transition temperature (T_g), demonstrating how polymer properties can be controlled. Data sourced from Polymer Source, Inc. technical data sheet. polymersource.ca
The tert-butyl ester group is exceptionally valuable not only for the intrinsic properties it confers but also as a "latent" functional group. It serves as a protecting group for carboxylic acid moieties, which are often incompatible with the conditions of many controlled polymerization reactions researchgate.net.
A prime example of this strategy is the synthesis of poly(acrylic acid) (PAA), a hydrophilic polyelectrolyte. Direct polymerization of acrylic acid can be challenging to control. Instead, tert-butyl acrylate is polymerized to form hydrophobic PtBA, which can then be converted to PAA through a simple post-polymerization hydrolysis reaction. This is typically achieved by treating the PtBA with an acid, such as trifluoroacetic acid, which selectively cleaves the tert-butyl ester to reveal the carboxylic acid group and release isobutene cmu.educmu.edu. This approach allows for the creation of well-defined PAA block copolymers, which are useful as amphiphilic materials for self-assembly into nanostructures cmu.edu.
This concept of incorporating functional groups for later modification extends to other advanced materials. For example, diamines containing di-tert-butyl side groups have been used to synthesize aromatic polyimides. These bulky, non-polar groups can modify the polymer chain packing, which is advantageous for creating materials with specific gas separation properties for membrane applications mdpi.com. The functionalization can also be direct; monomers containing tert-butyl groups can be used in soap-free emulsion polymerization to create composite particles with unique and controllable morphologies, such as hamburger-like or snowman-like structures, which have potential applications in superhydrophobic coatings acs.orgnih.gov.
Contributions to Fine Chemical and Specialty Chemical Production
In the realm of fine and specialty chemicals, the structural components of this compound serve as versatile tools for organic synthesis. The tert-butyl ester is a widely used protecting group, while the propanoate scaffold is a key building block for a major class of industrial additives.
Tert-butyl esters are frequently employed in multi-step syntheses of complex molecules, including pharmaceuticals and natural products researchgate.netingentaconnect.com. Their popularity stems from their high stability under a wide range of reaction conditions, particularly those involving nucleophiles, bases, and reducing agents thieme.de. This stability allows chemists to perform modifications on other parts of a molecule without affecting the carboxylic acid. The tert-butyl group can be readily and selectively removed under mild acidic conditions to regenerate the carboxylic acid, often with minimal side reactions thieme.deyoutube.com. This orthogonality makes it a critical protecting group in modern organic synthesis ingentaconnect.com. The conversion of tert-butyl esters into other functional groups, such as amides and other esters, can also be achieved through in-situ generation of acid chloride intermediates organic-chemistry.orgresearchgate.net.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in the chemical laboratory for separating, identifying, and purifying components of a mixture. The choice of technique depends on the physical properties of the compound, such as its volatility and polarity.
Given its expected volatility, tert-Butyl 3-methoxypropanoate is well-suited for analysis by Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) for definitive identification. GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. hzdr.de In a typical application, a sample containing the ester is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall.
Research findings for analogous volatile esters suggest that a mid-polarity column, such as one with a phenyl- or cyanopropyl-functionalized stationary phase, would provide effective separation from common reaction impurities like starting materials (e.g., tert-butanol) or byproducts.
Table 1: Representative Gas Chromatography (GC) Parameters for Volatile Ester Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-INNOWax) | Provides high resolution for separating complex mixtures. The choice of stationary phase depends on the polarity of the analytes. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Oven Program | Initial Temp: 50 °C, Ramp: 10 °C/min, Final Temp: 280 °C | A temperature gradient is used to elute compounds with a wide range of boiling points, ensuring sharp peaks for both volatile and less volatile components. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS provides structural information for positive identification. |
For compounds that may not be sufficiently volatile or are thermally sensitive, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. sigmaaldrich.com HPLC is also invaluable for real-time monitoring of reaction progress, allowing chemists to determine the consumption of reactants and the formation of products. The separation occurs as the sample is pumped through a column packed with a stationary phase, driven by a liquid mobile phase.
For this compound, a moderately polar compound, both normal-phase and reversed-phase HPLC could be employed. sigmaaldrich.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is often the first choice due to its versatility and reproducibility.
Table 2: Typical High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition | Application Context |
| Mode | Reversed-Phase | Suitable for moderately polar to nonpolar analytes; offers excellent reproducibility. |
| Column | C18 (Octadecylsilane), 5 µm particle size | Standard stationary phase for reversed-phase chromatography, providing good retention and separation for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile/Water Gradient | A gradient elution allows for the separation of compounds with varying polarities within a single run. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency. |
| Detector | UV-Vis (at ~210 nm) or Refractive Index (RI) | The ester carbonyl group allows for low-wavelength UV detection. An RI detector can be used if the compound lacks a strong chromophore. |
When a compound needs to be isolated in preparative quantities from a reaction mixture, column chromatography is the standard technique. researchgate.net This method operates on the same principles as HPLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded at the top. A solvent system (eluent) is then passed through the column, and the components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase.
For the purification of this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be effective. Less polar impurities would elute first with the low-polarity mobile phase, while the desired ester would elute as the polarity of the solvent is increased. Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of an organic compound. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
The ¹H NMR spectrum provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and how many neighboring protons each one has. The ¹³C NMR spectrum reveals the number of different carbon atoms and their electronic environments. libretexts.org
For this compound, the structure suggests four distinct proton signals and six distinct carbon signals. The predicted chemical shifts are based on the known effects of adjacent electronegative oxygen atoms and the carbonyl group, which tend to shift signals to a higher frequency (downfield). docbrown.info
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.65 | Triplet (t) | 2H | -O-CH₂-CH₂-C(O)O- |
| b | ~3.35 | Singlet (s) | 3H | CH₃-O- |
| c | ~2.50 | Triplet (t) | 2H | -O-CH₂-CH₂-C(O)O- |
| d | ~1.45 | Singlet (s) | 9H | -C(CH₃)₃ |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~171.0 | C =O (Ester Carbonyl) |
| ~80.5 | -C (CH₃)₃ (Quaternary Carbon) |
| ~68.0 | -O-C H₂-CH₂- |
| ~59.0 | C H₃-O- |
| ~35.0 | -CH₂-C H₂-C(O)O- |
| ~28.0 | -C(C H₃)₃ (tert-Butyl Methyls) |
While 1D NMR spectra provide foundational data, two-dimensional (2D) NMR experiments are often required for unambiguous assignment and confirmation of complex structures. These techniques reveal correlations between nuclei, mapping out the molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the two triplet signals at ~3.65 ppm and ~2.50 ppm, confirming the -CH₂-CH₂- fragment.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It would definitively link the proton signals (a, b, c, d) to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity of quaternary carbons and functional groups. Key correlations would include the signal from the tert-butyl protons (~1.45 ppm) to both the quaternary carbon (~80.5 ppm) and the ester carbonyl carbon (~171.0 ppm), confirming the tert-butyl ester moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of their bonding connectivity. For a flexible, acyclic molecule like this, its utility might be limited but could confirm spatial proximities within a preferred conformation.
Table 5: Expected Key 2D NMR Correlations for Structural Confirmation
| 2D NMR Experiment | Key Expected Correlation | Structural Information Confirmed |
| COSY | ¹H at ~3.65 ppm ↔ ¹H at ~2.50 ppm | Confirms the adjacency of the two methylene (B1212753) (-CH₂-) groups. |
| HSQC | ¹H at ~1.45 ppm ↔ ¹³C at ~28.0 ppm | Connects the tert-butyl protons to their carbons. |
| HMBC | ¹H at ~1.45 ppm (t-Bu) ↔ ¹³C at ~171.0 ppm (C=O) | Unambiguously confirms the ester linkage to the tert-butyl group. |
| HMBC | ¹H at ~3.35 ppm (MeO) ↔ ¹³C at ~68.0 ppm (-O-CH₂-) | Confirms the placement of the methoxy (B1213986) group at the end of the propanoate chain. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₈H₁₆O₂), the molecular weight is 160.21 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 160.
The fragmentation of this compound is dictated by the presence of the ester functional group and the bulky tert-butyl group. The stability of the resulting fragments is a key driver of the cleavage pathways. The most prominent fragmentation pathway involves the cleavage of the oxygen-carbon bond of the tert-butyl group to form a highly stable tert-butyl carbocation.
Key fragmentation pathways include:
Formation of the tert-butyl cation ([C(CH₃)₃]⁺): The cleavage of the O-C bond connecting the ester oxygen to the tert-butyl group is highly favored due to the formation of the stable tertiary carbocation. This results in a base peak or a very intense peak at m/z 57. docbrown.inforesearchgate.net
McLafferty Rearrangement: Esters with a γ-hydrogen can undergo a McLafferty rearrangement. In this case, transfer of a hydrogen atom from the carbon chain to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, would lead to the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of a radical cation of 3-methoxypropanoic acid at m/z 104.
Alpha Cleavage: Cleavage of bonds adjacent to the carbonyl group is also a common fragmentation route for esters. docbrown.info Loss of the methoxyethyl radical (•CH₂CH₂OCH₃) would result in a fragment at m/z 101, corresponding to the [C(CH₃)₃OCO]⁺ ion. Conversely, loss of the tert-butoxycarbonyl group would be less likely but could contribute to smaller fragments.
Loss of a Methyl Radical: Fragmentation can also be initiated by the loss of a methyl radical (•CH₃) from the methoxy group or, more significantly, from the tert-butyl group after initial fragmentation, leading to ions at various lower m/z values. researchgate.net
These fragmentation patterns provide a definitive fingerprint for the identification of this compound and for distinguishing it from its isomers.
Table 1: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 160 | [C₈H₁₆O₂]⁺˙ | Molecular Ion | Represents the intact molecule minus one electron. |
| 101 | [(CH₃)₃COCO]⁺ | C₅H₉O₂⁺ | Result of alpha cleavage, loss of •CH₂CH₂OCH₃. |
| 87 | [CH₂(OCH₃)CO]⁺ | C₃H₅O₂⁺ | Result of cleavage with loss of the tert-butyl group and rearrangement. |
| 59 | [CH₃OCH₂CH₂]⁺ | C₃H₇O⁺ | Methoxyethyl cation. |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule. libretexts.organton-paar.com These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For this compound, the key functional groups are the ester, the ether (methoxy group), and the alkane backbone (including the distinctive tert-butyl group).
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a few characteristic, strong absorption bands.
C=O Stretch: A very strong and sharp absorption band is expected in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a saturated aliphatic ester. docbrown.info
C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The stretch associated with the C-O bond of the ester group (acyl-oxygen, O=C-O) typically appears as a strong band between 1300-1200 cm⁻¹. The stretch for the alkyl-oxygen (O-C(CH₃)₃) bond is expected in the 1200-1150 cm⁻¹ region. docbrown.info Additionally, the C-O stretch of the methoxy ether group will appear as a strong band, typically around 1150-1085 cm⁻¹.
C-H Stretch: In the region of 3000-2850 cm⁻¹, absorptions due to C-H stretching vibrations of the methyl and methylene groups will be present. docbrown.info
C-H Bend: Characteristic bending vibrations for the tert-butyl group often produce a split peak around 1390 cm⁻¹ and 1365 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a signal, it is often weaker than in the IR spectrum.
C-H Stretch: The symmetric C-H stretching modes of the alkyl groups in the 2950-2850 cm⁻¹ range are typically strong and well-defined.
tert-Butyl Group Vibrations: The tert-butyl group has characteristic vibrations that are often prominent in Raman spectra, including a strong, polarized band around 750-720 cm⁻¹ associated with the symmetric stretching or "breathing" mode of the C-C bonds. dtu.dk
C-C Backbone Stretch: Stretching vibrations of the carbon-carbon single bonds in the molecular backbone appear in the 1200-800 cm⁻¹ region.
Together, IR and Raman spectra provide a comprehensive vibrational profile, confirming the presence of all key functional groups and offering a unique fingerprint for the molecule.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Alkyl C-H | Symmetric & Asymmetric Stretch | 2950 - 2850 (Strong) | 2950 - 2850 (Strong) |
| Ester C=O | Stretch | 1750 - 1735 (Very Strong) | 1750 - 1735 (Moderate-Weak) |
| tert-Butyl C-H | Bending (Umbrella Mode) | 1390 & 1365 (Moderate, Sharp) | ~1370 (Weak) |
| Ester C-O | Asymmetric Stretch | 1300 - 1150 (Strong) | Moderate-Weak |
| Ether C-O | Asymmetric Stretch | 1150 - 1085 (Strong) | Moderate-Weak |
X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.
As of this writing, there is no publicly available single-crystal X-ray diffraction data for this compound. The compound is a liquid at standard temperature and pressure, which precludes routine analysis by this method. To obtain a crystal structure, the compound would need to be crystallized, typically at sub-ambient temperatures.
If a suitable single crystal could be grown and analyzed, X-ray crystallography would provide:
Unambiguous Structural Confirmation: It would confirm the atomic connectivity and provide a precise 3D model of the molecule.
Conformational Analysis: The technique would reveal the preferred conformation of the molecule in the crystalline lattice, including the rotational position (torsion angles) of the tert-butyl group and the methoxyethyl chain.
Intermolecular Interactions: Analysis of the crystal packing would elucidate the nature and geometry of non-covalent interactions between adjacent molecules. For a molecule lacking strong hydrogen bond donors, these interactions would primarily consist of dipole-dipole forces originating from the polar ester and ether groups, as well as weaker van der Waals forces. Understanding these interactions is crucial for explaining physical properties such as melting point and boiling point.
While experimental data is not available, the insights that could be gained from such an analysis are invaluable for a complete understanding of the compound's solid-state chemistry.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| tert-butyl carbocation |
| 3-methoxypropanoic acid |
| isobutylene (B52900) |
| tert-butyl alcohol |
| methyl propanoate |
| tert-butylnaphthalenes |
Theoretical and Computational Studies of Tert Butyl 3 Methoxypropanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, including geometry, electronic distribution, and reactivity, without the need for empirical data.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govdntb.gov.ua For tert-butyl 3-methoxypropanoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. dntb.gov.uasemanticscholar.org
These calculations can also provide insights into the electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electrophilic and nucleophilic sites, with the carbonyl oxygen being a region of high electron density (negative potential) and the carbonyl carbon being electron-deficient (positive potential). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. dntb.gov.ua
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| O-C (tert-Butyl) Bond Length | ~1.48 Å |
| C-O (Methoxy) Bond Length | ~1.43 Å |
| O=C-O Bond Angle | ~125° |
| C-O-C (Ester) Bond Angle | ~118° |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups as predicted by DFT calculations.
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate reactions such as hydrolysis (both acid and base-catalyzed) and esterification. researchgate.netresearchgate.net These studies would involve mapping the potential energy surface of the reaction to identify intermediates, transition states, and products.
The acid-catalyzed hydrolysis of esters, for instance, typically proceeds through a tetrahedral intermediate. researchgate.net DFT calculations can be used to determine the geometries and energies of the transition states connecting the reactants, intermediates, and products. The calculated activation energies provide insights into the reaction kinetics. researchgate.net For example, in the Fischer esterification of propanoic acid, the protonation of the carbonyl group is a key initial step, and the nucleophilic attack of the alcohol is often rate-determining. ceon.rsmasterorganicchemistry.com
Table 2: Predicted Activation Energies for Key Steps in the Hydrolysis of this compound
| Reaction Step | Predicted Activation Energy (kcal/mol) |
|---|---|
| Protonation of Carbonyl Oxygen (Acid-Catalyzed) | Low Barrier |
| Nucleophilic Attack of Water | 15-25 |
| Collapse of Tetrahedral Intermediate | 10-20 |
Note: The values in this table are hypothetical and based on typical activation energies for the acid-catalyzed hydrolysis of similar esters.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations of this compound would involve calculating the forces between atoms and using these forces to simulate their motion, providing a detailed picture of the molecule's conformational flexibility.
A key application of MD would be to study the conformational preferences of the molecule. Due to the presence of several single bonds, this compound can adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. researchgate.net
Furthermore, MD simulations are particularly useful for studying the effects of solvents on molecular conformation and behavior. rsc.org By explicitly including solvent molecules in the simulation, it is possible to investigate how interactions with the solvent influence the conformational equilibrium and the dynamics of the solute molecule. cnr.itrug.nl For example, simulations could reveal how the bulky tert-butyl group and the polar methoxy (B1213986) and ester groups interact with different solvents, such as water, methanol (B129727), or a nonpolar solvent like hexane. nih.govrsc.org
Table 3: Predicted Conformational Preferences of this compound in Different Solvents from MD Simulations
| Solvent | Predicted Dominant Conformation | Key Interactions |
|---|---|---|
| Water | Folded conformations to maximize intramolecular interactions and minimize exposed hydrophobic surface area. | Hydrogen bonding between water and the carbonyl and ether oxygens. |
| Methanol | A mix of extended and folded conformations. | Hydrogen bonding and dipole-dipole interactions. |
| Hexane | More extended conformations are likely to be favored. | van der Waals interactions. |
Note: The predictions in this table are based on general principles of solute-solvent interactions and conformational analysis of similar molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Theoretical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational models. For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Vis spectroscopy. researchgate.net
The predicted spectra can aid in the interpretation of experimental spectra by assigning specific vibrational modes or electronic transitions to the observed peaks. For example, the characteristic carbonyl stretch of the ester group would be a prominent feature in the predicted IR spectrum. Discrepancies between predicted and experimental spectra can also provide insights into factors not included in the calculation, such as strong intermolecular interactions in the condensed phase.
Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | 1730-1750 |
| C-O (Ester) | Stretching | 1150-1250 |
| C-O (Ether) | Stretching | 1080-1150 |
| C-H (sp³) | Stretching | 2850-3000 |
Note: The values in this table represent typical ranges for the vibrational frequencies of the specified functional groups.
Chemoinformatics and Database Development for Related Compounds
Chemoinformatics involves the use of computational methods to manage and analyze chemical information. Large chemical databases, such as PubChem, ChEMBL, and ChemSpider, store vast amounts of data on small molecules. oup.comosdd.netlibretexts.org While specific experimental data for this compound may be limited, these databases would contain information on its basic properties, such as molecular formula, weight, and structure, as well as data for structurally related compounds. nih.govnist.gov
These databases are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. By analyzing the data for a series of related esters, it would be possible to build models that predict the properties and activities of new compounds like this compound based on their chemical structure. This chemoinformatic approach accelerates the process of chemical discovery and characterization.
Environmental Behavior and Degradation Studies of Tert Butyl 3 Methoxypropanoate and Analogues
Biodegradation Pathways and Microbial Interactions
The biodegradation of tert-Butyl 3-methoxypropanoate is expected to be initiated by the enzymatic hydrolysis of its ester bond, a common pathway for the microbial breakdown of ester-containing compounds. nih.govnih.gov This initial step would sever the molecule into tert-butyl alcohol (TBA) and 3-methoxypropanoic acid. The subsequent fate of the compound is then determined by the degradation of these two primary metabolites.
Aerobic Degradation: Under aerobic conditions, the ester linkage is readily susceptible to attack by microbial esterases. nih.govresearchgate.net Following the initial hydrolysis, both tert-butyl alcohol and 3-methoxypropanoic acid are subject to further aerobic breakdown.
tert-Butyl Alcohol (TBA): Numerous microorganisms can degrade TBA aerobically. The degradation is often initiated by monooxygenase enzymes, which hydroxylate the molecule. This pathway typically proceeds through intermediates like 2-methylpropane-1,2-diol (B142230) and 2-hydroxyisobutyric acid, eventually leading to mineralization into carbon dioxide.
3-Methoxypropanoic Acid: The aerobic degradation of this ether-acid would likely proceed via cleavage of the ether bond or oxidation of the propanoate chain. Studies on related compounds, such as 3-phenylpropanoic acid, show degradation pathways involving side-chain shortening similar to fatty acid beta-oxidation. nih.govmdpi.com
Anaerobic Degradation: Anaerobic biodegradation of esters is generally a slower process than aerobic degradation. nih.govresearchgate.net The initial hydrolysis of the ester bond can still occur, yielding TBA and 3-methoxypropanoic acid.
tert-Butyl Alcohol (TBA): TBA is known to be recalcitrant under many anaerobic conditions, particularly methanogenic ones. epa.gov However, some studies have shown potential for slow degradation under iron-reducing conditions, though this is not a widespread phenomenon.
The anticipated biodegradation pathway for this compound involves a sequence of products.
Primary Products: The initial enzymatic hydrolysis of the ester bond is expected to yield:
tert-Butyl alcohol (TBA)
3-Methoxypropanoic acid
Secondary and Tertiary Products: Subsequent degradation of the primary products would lead to further intermediates.
From TBA (aerobically): 2-methylpropane-1,2-diol, 2-hydroxyisobutyric acid.
From 3-Methoxypropanoic acid: Further breakdown could yield metabolites such as methanol (B129727) and propanoic acid derivatives, eventually leading to simpler organic acids before complete mineralization. The degradation of the related compound 3-phenoxybenzoic acid by various bacteria has been documented, suggesting pathways for breaking down such structures exist in the environment. mdpi.com
The complete mineralization of both pathways ultimately results in the formation of carbon dioxide and water under aerobic conditions.
Abiotic Degradation Processes in Environmental Compartments
Abiotic processes, particularly hydrolysis and photolysis, play a significant role in the environmental degradation of this compound.
The ester linkage in this compound is the primary site for abiotic hydrolysis. The rate of this reaction is highly dependent on both pH and temperature. studymind.co.ukchemguide.co.uk Hydrolysis can be catalyzed by acids (H+) and bases (OH-), or it can proceed neutrally with water, though the neutral reaction is typically very slow. chemguide.co.ukepa.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible, yielding the carboxylic acid (3-methoxypropanoic acid) and the alcohol (tert-butyl alcohol). libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydrolysis is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt (sodium 3-methoxypropanoate, for example), which is resistant to nucleophilic attack. studymind.co.uksavemyexams.com This makes alkaline hydrolysis the more common and complete pathway. chemguide.co.uk
kobs = kA[H+] + kN + kB[OH-]
| Pathway | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Estimated Half-Life (at 22°C) |
|---|---|---|---|
| Acid-Catalyzed (kA) | (2.7 ± 0.5) × 10-3 M-1s-1 | 59 ± 4 | ~6 hours (at pH 2) |
| Neutral (kN) | (1.0 ± 0.2) × 10-6 s-1 | 78 ± 5 | ~5 days (at pH 7) |
| Base-Catalyzed (kB) | 1.7 ± 0.3 M-1s-1 | 88 ± 11 | ~8 minutes (at pH 11) |
Data derived from studies on tert-butyl formate.
These data illustrate that the hydrolysis of the tert-butyl ester group is slowest near neutral pH and accelerates significantly under both acidic and, especially, alkaline conditions. Higher temperatures will further increase the rate of hydrolysis across all pH levels.
The estimated atmospheric reaction rate constant (kOH) for this compound can be approximated by summing the contributions from its constituent parts: the tert-butyl group and the 3-methoxypropanoate group.
Attack on the Ester and Alkyl Groups: The reaction of •OH radicals with esters like amyl acetate (B1210297) has been studied, showing that hydrogen abstraction can occur from the alkyl chains. rsc.org
Attack on the Ether Moiety: The C-H bonds adjacent to the ether oxygen are particularly susceptible to hydrogen abstraction by •OH radicals.
Based on kinetic data for analogous compounds, the total reaction rate constant is estimated to be significant, leading to a relatively short atmospheric lifetime. For example, the rate coefficient for the reaction of •OH with amyl acetate is 7.5 x 10-12 cm3 molecule-1 s-1, resulting in an atmospheric lifetime of about 22 hours. rsc.org Given the presence of additional reactive sites in this compound, a similarly short lifetime is expected.
The atmospheric lifetime (τ) can be calculated using the formula: τ = 1 / (kOH [OH])
Assuming a typical 12-hour daytime average •OH radical concentration of 2.0 × 106 molecules cm-3, a rate constant in the range of 5-10 × 10-12 cm3 molecule-1 s-1 would yield an atmospheric lifetime of approximately 14 to 28 hours. rsc.orgresearchgate.net This indicates that the compound will not persist in the atmosphere and is unlikely to be transported over long distances.
The reaction with •OH radicals initiates a complex series of oxidation reactions in the presence of atmospheric oxygen (O2) and nitrogen oxides (NOx), leading to the formation of various secondary products, including organic nitrates, aldehydes, and carboxylic acids, which can contribute to the formation of photochemical smog.
Sorption and Transport Phenomena in Soil and Water Systems
The mobility of this compound in the environment is governed by its partitioning behavior between water, soil, and air. acs.orgnih.gov Key parameters include its water solubility, vapor pressure, and soil organic carbon-water (B12546825) partition coefficient (Koc).
Physicochemical properties for tert-butyl propanoate, a close analogue, are available and can be used for estimation.
| Property | Estimated Value | Implication for Environmental Transport |
|---|---|---|
| Water Solubility | Practically Insoluble | Limited dissolution in water; may exist as a non-aqueous phase liquid (NAPL) if released in large quantities. |
| Vapor Pressure | 14.5 mmHg @ 25°C | High potential for volatilization from surface water and moist soil. |
| Log Koc (Soil Organic Carbon Partition Coefficient) | ~2.0 - 2.5 (Estimated) | Low to moderate sorption to soil organic matter. Indicates potential for leaching and transport to groundwater. nih.govresearchgate.net |
| Log Kow (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | Low potential for bioaccumulation in organisms. |
Values are for tert-butyl propanoate and estimations based on related structures. researchgate.netepa.gov
The combination of low to moderate Koc and high vapor pressure suggests that if released to the soil surface, this compound would likely partition significantly into the atmosphere through volatilization. researchgate.net For subsurface releases, its limited sorption to soil organic matter indicates that it would be relatively mobile in groundwater. acs.orgnih.gov Therefore, it could pose a risk of contaminating groundwater resources if a significant release were to occur below the surface.
Environmental Monitoring and Analytical Method Development for Trace Analysis
The effective monitoring of emerging environmental contaminants is contingent upon the development of sensitive and selective analytical methods capable of detecting trace concentrations in complex matrices such as water, soil, and air. While specific methodologies for this compound are not extensively documented in publicly available literature, the principles and techniques applied to structurally similar compounds, particularly other tert-butylated ethers and their degradation products, provide a robust framework for its detection and quantification. Analogous compounds like methyl tert-butyl ether (MTBE) and its primary metabolite, tert-butyl alcohol (TBA), have been the subject of extensive analytical development due to their prevalence as gasoline additives and groundwater contaminants. epa.govepa.govcdc.gov The methods established for these analogues are directly applicable and adaptable for the trace analysis of this compound.
The analytical process for trace organic pollutants typically involves two main stages: sample preparation and extraction, followed by instrumental analysis and detection. nih.govresearchgate.netelsevier.com
Sample Preparation and Extraction
The primary goal of sample preparation is to isolate and concentrate the target analytes from the environmental matrix, thereby removing interfering substances and improving detection limits. nih.govenv.go.jp For volatile organic compounds (VOCs) like tert-butyl esters and ethers, several established techniques are commonly employed.
Purge-and-Trap (P&T): This is a dynamic headspace technique widely used for the analysis of VOCs in water and solid samples. env.go.jp An inert gas is bubbled (purged) through the sample, stripping the volatile analytes, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into a gas chromatograph (GC) for analysis. nih.gov The U.S. Environmental Protection Agency (EPA) Method 5030/8260B is a common P&T-GC/MS method used for the analysis of MTBE and TBA in water, capable of generating legally defensible data. osti.gov This technique is highly effective for trace-level analysis (ppt-ppb concentrations) as it can process the entire volatile fraction of a sample. env.go.jp
Solid-Phase Microextraction (SPME): SPME is a simple, inexpensive, and solvent-free alternative to traditional extraction methods. osti.gov It involves exposing a fused-silica fiber coated with a stationary phase to the sample or its headspace. Analytes partition onto the fiber and are then thermally desorbed in the GC injector. Headspace SPME is particularly advantageous as it minimizes matrix effects and can prolong the life of the fiber. osti.gov This method has been successfully developed for the routine analysis of MTBE and TBA in groundwater, drinking water, and surface water, achieving detection limits below regulatory action levels. osti.gov
Direct Aqueous Injection (DAI): This technique involves the direct injection of a water sample into the GC, often coupled with mass spectrometry (MS). usgs.gov It is a rapid method that avoids the complexities of extraction but can be challenging due to the large volume of water injected, which may affect the performance of the GC column and detector. osti.gov Despite this, DAI-GC/MS has shown comparable reproducibility to P&T methods and can achieve low detection limits for MTBE and its degradation products. osti.govusgs.gov
Distillation Techniques: For highly water-soluble compounds, methods like azeotropic distillation (EPA Method 5031) or vacuum distillation (EPA Method 5032) can be used to concentrate the analytes from the water sample before analysis. epa.gov
Analytical Instrumentation and Detection
Following extraction and concentration, instrumental analysis is performed to separate, identify, and quantify the target compounds.
Gas Chromatography (GC): GC is the premier technique for separating volatile and semi-volatile organic compounds. The choice of capillary column is crucial for achieving good resolution between the target analyte and other compounds in the sample. osti.gov
Mass Spectrometry (MS): MS is the most powerful and widely used detector for environmental analysis due to its high sensitivity and selectivity. cdc.gov When coupled with GC, it allows for the positive identification of compounds based on their unique mass spectra and retention times. osti.govusgs.gov Operating the mass spectrometer in selected ion monitoring (SIM) mode can further enhance sensitivity for trace-level detection. epa.govnih.gov GC-MS is the standard for providing reliable and quantifiable data for MTBE and TBA. osti.govnih.gov
Other Detectors: While MS is preferred, other detectors can be used. Flame Ionization Detectors (FID) are robust but less sensitive and selective than MS. osti.gov Photoionization Detectors (PID) are not recommended for oxygenates like MTBE as their response is weaker than for aromatic compounds and can be prone to interference. epa.gov Atomic Emission Detection (AED) has also been evaluated but shows insufficient sensitivity for current environmental concentrations compared to MS. nih.gov
Method Performance and Validation
The development of any analytical method requires rigorous validation to ensure its accuracy and reliability. Key performance parameters include the limit of detection (LOD), limit of quantitation (LOQ), linearity, and precision. The data below, derived from studies on MTBE and TBA, illustrate the performance of common analytical techniques that would be applicable to this compound.
Interactive Data Table: Comparison of Analytical Methods for MTBE & TBA in Water
| Method | Analyte | Matrix | Limit of Detection (LOD) (μg/L) | Limit of Quantitation (LOQ) (μg/L) | Linear Range (μg/L) | Reference |
|---|---|---|---|---|---|---|
| SPME-HS/GC/MS | MTBE | Water | 0.03 | 0.3 | 0.3 - 80 | osti.gov |
| SPME-HS/GC/MS | TBA | Water | - | 4 | 4 - 7,900 | osti.gov |
| P&T/GC/MS (EPA 5030/8260B) | MTBE | Water | 0.05 | 0.2 - 1.1 | Up to 20 | osti.gov |
| P&T/GC/MS | MTBE | Seawater | 0.04 | - | - | nih.gov |
| P&T/GC/MS | TBA | Seawater | 0.09 | - | - | nih.gov |
| DAI/GC/MS | MTBE | Water | - | 0.1 | - | osti.gov |
Monitoring studies provide crucial data on the occurrence and concentration of contaminants in the environment, which in turn informs the required sensitivity of analytical methods.
Interactive Data Table: Reported Environmental Concentrations of Analogues
| Analyte | Environmental Matrix | Concentration Range (μg/L) | Comment | Reference |
|---|---|---|---|---|
| MTBE | Public Water Systems (Maryland, USA) | Generally < 20 | Most detections are below the taste and odor threshold. | epa.gov |
| MTBE | Seawater (Marinas in Spain) | < 0.04 - 1,842 | Concentrations vary significantly with sampling point and time. | nih.gov |
| TBA | Seawater (Marinas in Spain) | 400 - 600 | Detected in some cases along with MTBE. | nih.gov |
| MTBE | Groundwater (USA Nationwide Survey) | 0.016 - 0.226 | Detected in 7% of samples in a 2013 USGS study. | cdc.gov |
Derivatization and Functionalization of Tert Butyl 3 Methoxypropanoate
Synthesis of Novel tert-Butyl 3-methoxypropanoate Derivatives
The synthesis of novel derivatives from this compound can be systematically approached by targeting its key functional groups: the tert-butyl ester, the propanoate backbone, and the methoxy (B1213986) group.
Modification of the Ester Moiety (e.g., Transesterification with New Alcohols)
Transesterification is a fundamental reaction for modifying the ester group of this compound, allowing for the introduction of a wide range of alcoholic substituents. This process typically involves the reaction of the parent ester with a new alcohol in the presence of a catalyst. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.
Catalytic Approaches:
Acid Catalysis: Strong acids such as sulfuric acid or hydrochloric acid can be employed to protonate the carbonyl oxygen, thereby activating the ester towards nucleophilic attack by the incoming alcohol. While effective, these conditions can sometimes lead to side reactions, especially with sensitive substrates.
Base Catalysis: Basic catalysts, including sodium methoxide (B1231860) or potassium hydroxide (B78521), function by deprotonating the alcohol to form a more nucleophilic alkoxide. This method is often faster than acid catalysis but can be complicated by saponification if water is present. mdpi.comkataliz.org.uaijcce.ac.iryoutube.com
Enzymatic Catalysis: Lipases offer a milder and more selective alternative for transesterification. nih.govresearchgate.netmdpi.comlongdom.org These biocatalysts can operate under neutral conditions, minimizing side reactions and often providing high stereoselectivity. For instance, Novozym 435 is a commonly used immobilized lipase (B570770) that has shown efficacy in various transesterification reactions. nih.gov
Illustrative Transesterification Reactions:
The following table summarizes hypothetical transesterification reactions of this compound with various alcohols, highlighting the expected products and potential catalysts.
| Reactant Alcohol | Catalyst Type | Expected Product |
| Methanol (B129727) | Acid or Base | Methyl 3-methoxypropanoate |
| Ethanol (B145695) | Acid, Base, or Enzyme | Ethyl 3-methoxypropanoate |
| Isopropanol | Acid or Enzyme | Isopropyl 3-methoxypropanoate |
| Benzyl Alcohol | Acid or Enzyme | Benzyl 3-methoxypropanoate |
This table is illustrative and specific reaction conditions would need to be optimized.
Functionalization at the Propanoate Chain (e.g., Halogenation, Amination)
The propanoate chain of this compound offers sites for the introduction of new functional groups, such as halogens or amino groups. These modifications can significantly alter the chemical properties and potential applications of the resulting derivatives.
Halogenation:
The introduction of halogen atoms onto the propanoate backbone can be achieved through various methods, depending on the desired position of substitution.
α-Halogenation: The carbon atom alpha to the ester carbonyl can be halogenated under basic conditions via an enolate intermediate. The use of a non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide or N-chlorosuccinimide) can selectively introduce a halogen at the α-position.
Radical Halogenation: While less selective, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator can introduce bromine at various positions on the alkyl chain, influenced by the stability of the resulting radical intermediates.
Amination:
The incorporation of amino groups can be accomplished through several synthetic strategies:
Nucleophilic Substitution of Halogenated Derivatives: Once halogenated, the propanoate derivatives can undergo nucleophilic substitution reactions with ammonia (B1221849) or primary/secondary amines to introduce the amino functionality. The reaction of an α-halo ester with an amine is a common route to α-amino esters. researchgate.net
Reductive Amination: If a keto-group is introduced into the propanoate chain (e.g., at the β-position), reductive amination can be employed. This involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. purdue.edu
Reactions Involving the Methoxy Group
The methoxy group in this compound is an ether linkage, which can be cleaved under specific and often harsh reaction conditions to yield a hydroxyl group.
Ether Cleavage:
The demethylation of the methoxy group is typically achieved using strong acids or Lewis acids.
With Strong Acids: Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. askfilo.comlibretexts.orgpressbooks.publibretexts.orgaskfilo.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgpressbooks.publibretexts.orgaskfilo.com In the case of a methyl ether, this typically results in the formation of methyl iodide and the corresponding alcohol.
With Lewis Acids: Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of aryl methyl ethers and can also be used for alkyl methyl ethers. nih.govresearchgate.netcommonorganicchemistry.comnih.gov The reaction mechanism involves the formation of a complex between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov
Reactivity of Derivatized this compound Analogues
The introduction of new functional groups onto the this compound scaffold significantly influences the reactivity of the resulting analogues.
Halogenated Analogues: The presence of a halogen atom, particularly at the α-position, activates the molecule for nucleophilic substitution reactions. These α-halo esters are valuable synthetic intermediates for the preparation of α-amino esters, α-hydroxy esters, and other functionalized compounds. The reactivity is governed by the nature of the halogen (I > Br > Cl) and the steric hindrance around the reaction center.
Aminated Analogues: The amino group in derivatized analogues can act as a nucleophile or a base. Its reactivity can be modulated by protection-deprotection strategies. For example, the amino group can be acylated to form an amide, which is less nucleophilic. These aminated derivatives can participate in a variety of coupling reactions to form more complex molecules.
Hydroxylated Analogues: Cleavage of the methoxy group to yield a hydroxyl group introduces a versatile functional handle. The hydroxyl group can be oxidized to a ketone or aldehyde, esterified, or converted into a better leaving group for subsequent substitution reactions.
Structure-Reactivity Relationships in Functionalized Propanoates
The relationship between the structure of functionalized propanoates and their reactivity is governed by a combination of electronic and steric effects.
Electronic Effects: The nature of the substituents on the propanoate chain has a profound impact on the electron density distribution within the molecule. Electron-withdrawing groups, such as halogens, attached to the α-carbon increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. The inductive effect of substituents can also influence the acidity of α-protons, affecting enolate formation. nih.govdntb.gov.ua
Steric Effects: The size and spatial arrangement of substituents can significantly hinder or facilitate chemical reactions. nih.govdntb.gov.uanih.govstackexchange.comstackexchange.comchemrxiv.org For instance, bulky groups near the reaction center can impede the approach of a nucleophile, slowing down the reaction rate. This is a critical consideration in the design of selective transformations. In transesterification, the use of bulky alcohols can lead to slower reaction rates compared to smaller, linear alcohols. Similarly, the steric bulk of the esterifying alcohol can influence the stability and reactivity of the resulting ester.
A comprehensive understanding of these structure-reactivity relationships is essential for the rational design and synthesis of novel this compound derivatives with desired chemical properties and functionalities. researchgate.netnih.govnih.govmdpi.com
Future Research Directions and Emerging Trends in Tert Butyl 3 Methoxypropanoate Chemistry
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The sustainable synthesis of esters is a key focus in green chemistry. For a compound like tert-butyl 3-methoxypropanoate, future research could explore various innovative catalytic systems to improve efficiency, reduce environmental impact, and enhance economic viability compared to traditional acid-catalyzed esterification.
One promising area is the development and application of heterogeneous solid acid catalysts . These catalysts, such as zeolites, sulfated zirconia, and functionalized resins, offer significant advantages over homogeneous catalysts like sulfuric acid. They are non-corrosive, easily separable from the reaction mixture, and can often be regenerated and reused, which minimizes waste and simplifies product purification. Research could focus on tailoring the acidic properties and pore structures of these materials to optimize the yield and selectivity for this compound.
Biocatalysis , utilizing enzymes such as lipases, presents another green and highly selective route. Lipases can operate under mild reaction conditions, often in solvent-free systems, which reduces energy consumption and avoids the use of hazardous solvents. The high selectivity of enzymes can also minimize the formation of byproducts. Future studies could involve screening for novel lipases with high activity and stability for the esterification of 3-methoxypropanoic acid with tert-butanol (B103910) or transesterification reactions. Immobilization of these enzymes on solid supports could further enhance their stability and reusability for industrial-scale production.
Additionally, the use of organocatalysts and nanocatalysts could be explored. Organocatalysts, being metal-free, avoid issues of metal contamination in the final product. Nanocatalysts, with their high surface-area-to-volume ratio, can exhibit enhanced catalytic activity and selectivity.
| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus |
| Heterogeneous Solid Acids | Reusability, reduced corrosion, simplified purification | Catalyst design for optimal acidity and porosity |
| Biocatalysts (e.g., Lipases) | High selectivity, mild reaction conditions, solvent-free options | Screening and engineering of robust enzymes, immobilization techniques |
| Organocatalysts | Metal-free, avoiding product contamination | Development of efficient and recyclable organocatalysts |
| Nanocatalysts | High activity and selectivity due to large surface area | Synthesis of stable and selective nanoparticles |
Advanced Materials Applications Beyond Traditional Polymers
While there is no specific literature on the use of this compound in advanced materials, its structure suggests potential as a monomer or modifying agent in polymer synthesis. The presence of the methoxy (B1213986) group and the bulky tert-butyl ester group could impart unique properties to polymers.
For instance, tert-butyl esters, such as tert-butyl acrylate (B77674), are known to be valuable monomers in the synthesis of specialty polymers. The tert-butyl group can be selectively removed under acidic conditions to yield carboxylic acid functionalities, a process utilized in the production of photoresists and other functional polymers. Similarly, copolymers containing this compound could potentially be deprotected to create polymers with pendant 3-methoxypropanoic acid groups, which could influence properties like hydrophilicity, adhesion, and biocompatibility.
Future research could investigate the incorporation of this compound into various polymer backbones, such as acrylates, polyesters, and polyurethanes. The resulting materials could be evaluated for applications in coatings, adhesives, and biomedical devices, where properties like controlled hydrophilicity and degradability are desirable.
Integrated Computational and Experimental Approaches for Mechanistic Discovery
To accelerate the development of efficient synthetic routes, integrated computational and experimental studies are invaluable. Density Functional Theory (DFT) calculations can provide deep insights into the reaction mechanisms of esterification to form this compound.
Computational modeling can be used to:
Elucidate reaction pathways: Determine the most energetically favorable routes for both catalyzed and uncatalyzed reactions.
Analyze transition state structures: Understand the key factors that control the reaction rate.
Predict catalyst performance: Screen potential catalysts in silico to identify promising candidates for experimental validation. nih.govzendy.io
For example, DFT studies on the acid-catalyzed esterification of other carboxylic acids have successfully elucidated the role of the catalyst in activating the carbonyl group and facilitating nucleophilic attack by the alcohol. nih.govzendy.io Similar studies on the formation of this compound could guide the selection of optimal catalysts and reaction conditions.
Combining these computational predictions with targeted experimental work, such as kinetic studies and spectroscopic analysis, would provide a comprehensive understanding of the reaction mechanism. This synergistic approach can significantly reduce the time and resources required for process optimization.
Development of Environmentally Conscious Synthetic Routes and Degradation Strategies
The principles of green chemistry extend beyond catalytic systems to encompass the entire lifecycle of a chemical, including its synthesis and end-of-life. For this compound, future research should focus on developing synthetic routes that minimize waste and utilize renewable resources.
This could involve exploring the synthesis of 3-methoxypropanoic acid from bio-based feedstocks. As for the tert-butanol component, while traditionally derived from fossil fuels, research into its production from biomass is ongoing.
Understanding the biodegradability of this compound is crucial for assessing its environmental fate. Studies on the anaerobic and aerobic degradation of other aliphatic esters have shown that factors such as chain length and branching can significantly influence the rate and extent of biodegradation. nih.govresearchgate.net Future research should investigate the microbial degradation pathways of this compound to identify the responsible microorganisms and enzymatic processes. This knowledge would be vital for its use in applications where environmental release is possible.
| Green Chemistry Aspect | Future Research Direction |
| Renewable Feedstocks | Investigating bio-based routes to 3-methoxypropanoic acid and tert-butanol. |
| Waste Minimization | Designing synthetic routes with high atom economy and minimal solvent use. |
| Biodegradation | Studying the microbial and enzymatic degradation pathways of this compound under various environmental conditions. |
Expanding the Role of this compound as a Versatile Chemical Platform
The functional groups present in this compound—an ester and an ether—offer multiple points for chemical modification, suggesting its potential as a versatile building block in organic synthesis.
The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality, which can be selectively cleaved under acidic conditions to liberate the free acid. This allows for the introduction of the 3-methoxypropanoate moiety into more complex molecules.
The ether linkage, while generally stable, could potentially be cleaved under specific conditions, offering another avenue for derivatization. Future research could explore the use of this compound as a precursor for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its bifunctional nature could be exploited in the synthesis of molecules with tailored properties. For example, it could serve as a starting material for the synthesis of more complex esters or amides by first deprotecting the tert-butyl group and then reacting the resulting carboxylic acid.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 3-methoxypropanoate, and how can reaction efficiency be optimized?
Methodological Answer:
- Esterification via Carbamate Intermediates : A common approach involves reacting 3-methoxypropanoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) can be functionalized, as described in multi-step protocols .
- Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Adjust stoichiometry (1.2–1.5 equivalents of tert-butanol) and temperature (60–80°C) to enhance yield. Purify via column chromatography using ethyl acetate/hexane gradients.
Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester linkage (e.g., tert-butyl proton signals at δ ~1.4 ppm) and methoxy group integration. Dynamic low-temperature NMR can resolve conformational ambiguities, as demonstrated for axial/equatorial tert-butyl groups in cyclic systems .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 188.13).
- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) and ensure ≥95% purity for reproducibility.
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Temperature Sensitivity : Store at –20°C in airtight, amber glass containers to prevent thermal decomposition, which may release volatile fragments (e.g., tert-butanol or methoxypropanoic acid) .
- Moisture Avoidance : Use molecular sieves (3Å) in storage vials to inhibit hydrolysis. Monitor for ester degradation via periodic FT-IR (loss of C=O stretch at ~1740 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For vapor exposure, use NIOSH-approved respirators (e.g., P95 filters for low concentrations; OV/AG/P99 for high-risk scenarios) .
- Ventilation : Perform reactions in fume hoods with ≥100 ft/min airflow. Avoid open flames due to flammability risks (similar to tert-butyl formate, GHS02 classification) .
Advanced Research Questions
Q. How does the tert-butyl group influence the reactivity of 3-methoxypropanoate in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group slows SN2 reactions but stabilizes carbocation intermediates in SN1 pathways. Compare reactivity with methyl or ethyl analogs using kinetic studies (e.g., UV-Vis monitoring of iodide displacement) .
- Oxidation Resistance : Tert-butyl esters are less prone to oxidation than primary esters. Test under Fenton-like conditions (Fe(II)/HO) to assess degradation rates, as shown for methyl tert-butyl ether .
Q. How can researchers resolve contradictions in reported catalytic activity data involving tert-butyl esters?
Methodological Answer:
- Controlled Variable Analysis : Systematically vary catalyst loading (e.g., 1–10 mol%), solvent polarity (e.g., toluene vs. DMF), and temperature. Use Design of Experiments (DoE) software to identify statistically significant factors.
- Cross-Validation : Compare results with tert-butyl phosphate hydrolysis studies, where reaction rates depend on pH and nucleophile concentration .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
Methodological Answer:
- Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 25–50°C. Quantify tert-butanol and 3-methoxypropanoic acid via GC-MS or LC-MS. Rate constants (k) follow pseudo-first-order kinetics .
- Photodegradation : Expose to UV light (λ = 254 nm) and track intermediates using high-resolution mass spectrometry. Compare with tert-butyl hydroperoxide decomposition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
